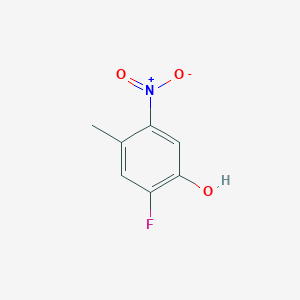

2-Fluoro-4-methyl-5-nitrophenol

Description

BenchChem offers high-quality 2-Fluoro-4-methyl-5-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methyl-5-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-methyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCDLDNAWPSNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110298-75-4 | |

| Record name | 2-Fluoro-4-methyl-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis and Application of 2-Fluoro-4-methyl-5-nitrophenol: A Technical Guide for Drug Discovery Professionals

CAS Number: 110298-75-4

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-methyl-5-nitrophenol, a highly functionalized aromatic intermediate with significant potential in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom, a methyl group, and a nitro group on the phenol scaffold creates a versatile building block for the synthesis of complex molecular architectures. This document will elucidate a robust synthetic pathway to this compound, detail its analytical characterization, and explore its applications as a key precursor in the development of novel therapeutics, including kinase inhibitors. The causality behind experimental choices and the principles of self-validating protocols are emphasized to provide researchers with actionable insights.

Introduction: The Significance of Fluorinated Nitrophenols in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity to its biological target. When combined with the synthetic versatility of a nitrophenol scaffold, the resulting fluorinated nitrophenols become powerful tools for the medicinal chemist.

2-Fluoro-4-methyl-5-nitrophenol (Figure 1) is a prime example of such a strategic building block. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl and the nitro group itself are amenable to a wide range of chemical transformations. This guide will provide a comprehensive overview of the synthesis, characterization, and application of this valuable intermediate.

Synthesis of 2-Fluoro-4-methyl-5-nitrophenol: A Detailed Experimental Protocol

The synthesis of 2-Fluoro-4-methyl-5-nitrophenol is most effectively achieved through the regioselective nitration of the commercially available precursor, 4-fluoro-3-methylphenol. The following protocol is a robust and scalable method derived from established procedures for the nitration of substituted phenols.

Underlying Principles of the Synthesis

The choice of nitrating agent and reaction conditions is critical to control the regioselectivity of the nitration. The hydroxyl and methyl groups of the starting material are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. The nitration is expected to occur at the position most activated and sterically accessible, which is ortho to the hydroxyl group and meta to the fluorine atom. The use of a mixed acid system (sulfuric acid and nitric acid) at low temperatures helps to control the reaction rate and minimize the formation of undesired isomers.

Experimental Workflow

2-Fluoro-4-methyl-5-nitrophenol physical and chemical properties

An In-depth Technical Guide to 2-Fluoro-4-methyl-5-nitrophenol

Introduction: Situating a Niche Building Block in Modern Chemistry

2-Fluoro-4-methyl-5-nitrophenol is a substituted aromatic compound belonging to the nitrophenol family. While not a household name, this molecule represents a class of highly functionalized small molecules that serve as critical starting points or intermediates in synthetic chemistry.[1] Its specific arrangement of a hydroxyl group, a fluorine atom, a methyl group, and a nitro group on a benzene ring offers a unique combination of electronic and steric properties. These features make it a valuable building block, particularly in the synthesis of more complex molecules for agrochemical, pharmaceutical, and materials science research. The presence of the fluorine atom is particularly noteworthy, as fluorine incorporation is a widely used strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed examination of its known properties, a logical framework for its synthesis and analysis, and insights into its application, grounded in established chemical principles.

Core Chemical Identity

To ensure clarity and precision in research and procurement, it is essential to define the compound by its fundamental identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-4-methyl-5-nitrophenol | [2] |

| CAS Number | 110298-75-4 | [1][2] |

| Molecular Formula | C₇H₆FNO₃ | [2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Canonical SMILES | CC1=CC(=C(C=C1[O-])O)F | [2][3] |

| InChI | InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 | [1][2][3] |

| InChIKey | VYCDLDNAWPSNMM-UHFFFAOYSA-N | [1][2][3] |

Physicochemical and Spectroscopic Profile

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes available information and computed properties.

| Property | Value | Notes |

| Appearance | White to light yellow crystalline powder. | Based on typical appearance of similar nitrophenols. |

| Purity | Available with purity of approximately 98%. | Sourced from commercial suppliers. |

| Molecular Weight | 171.13 g/mol .[2] | Calculated from the molecular formula. |

| XLogP3 | 1.9 | A computed value indicating moderate lipophilicity.[2] |

| Storage Conditions | Store at room temperature or refrigerated at -4°C to -20°C for long-term stability.[1][4] | Should be stored in a tightly sealed container in a dry, well-ventilated place.[5] |

Spectroscopic Characterization

Definitive structural confirmation relies on spectroscopic analysis. Researchers can obtain detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, from specialized chemical databases.[6] These spectra are indispensable for verifying the identity and purity of the compound after synthesis or before use in a subsequent reaction.

Synthesis and Reactivity: A Mechanistic Perspective

A plausible and efficient synthesis of 2-fluoro-4-methyl-5-nitrophenol can be conceptualized via the electrophilic nitration of 2-fluoro-4-methylphenol. This approach is guided by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the fluorine (-F) is an ortho-, para-directing deactivator. The nitration will likely occur at the position most activated and sterically accessible.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Fluoro-4-methyl-5-nitrophenol via electrophilic nitration.

Experimental Protocol: A Self-Validating Approach

The following protocol is a generalized procedure based on established methods for nitrating substituted phenols.[7]

-

Reactor Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 2-fluoro-4-methylphenol in a suitable solvent like dichloromethane.

-

Temperature Control (Causality): Cool the flask in an ice-salt or dry ice-acetone bath to between -10°C and 0°C.[7] This is critical to control the exothermic reaction, prevent over-nitration, and minimize the formation of undesired isomers.

-

Reagent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (approx. 1.1 equivalents) to concentrated sulfuric acid. Slowly add this mixture to the dissolved phenol via the dropping funnel, ensuring the internal temperature does not rise above 0°C.

-

Reaction Monitoring (Validation): Stir the mixture at low temperature for 1-2 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, more polar product spot.

-

Workup and Isolation: Once the reaction is complete, slowly pour the mixture into a beaker of ice water to quench the reaction. The product may precipitate as a solid.

-

Purification: Collect the crude solid by filtration and wash with cold water.[7] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or methylcyclohexane) to yield the pure 2-fluoro-4-methyl-5-nitrophenol.[7] The purity of the final product should be confirmed by melting point analysis and spectroscopic methods.

Applications in Drug Discovery: The Role as a "Building Block"

The designation of 2-fluoro-4-methyl-5-nitrophenol as a "Protein Degrader Building Block" points to its utility in the synthesis of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).[4]

Mechanism of Action: PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This molecule acts as a scaffold that can be chemically modified—for instance, by reducing the nitro group to an amine, which can then be used as a handle to attach a linker or another part of the final molecule.

Caption: Role of the building block in the conceptual workflow for PROTAC synthesis.

Safety and Handling

As with any nitrophenol derivative, proper safety precautions are mandatory. The compound is classified with several hazards based on GHS data.

GHS Hazard Statements[2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1][5][8]

-

Ventilation: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[5][8]

-

Handling: Avoid formation of dust and aerosols.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

- Chemcasts. (n.d.). Thermophysical Properties of 2-Fluoro-5-methyl-4-nitrophenol.

- PubChem. (n.d.). 2-Fluoro-4-methyl-5-nitrophenol. National Center for Biotechnology Information.

- MDPI. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.

- ECHEMI. (n.d.). 2-Fluoro-4-nitrophenol SDS.

- BIOFOUNT. (n.d.). 2-Fluoro-4-methyl-5-nitrophenol.

- ChemicalBook. (n.d.). 2-Fluoro-4-nitro-5-methylphenol.

- Oakwood Chemical. (n.d.). 2-Fluoro-4-methyl-5-nitrophenol, min 98%.

- BLD Pharm. (n.d.). 2-Fluoro-5-methyl-4-nitrophenol.

- Fisher Scientific. (2024). Safety Data Sheet for 5-Fluoro-2-nitrophenol.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Methyl-5-nitrophenol.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PubChemLite. (n.d.). 2-fluoro-4-methyl-5-nitrophenol (C7H6FNO3).

- ChemicalBook. (n.d.). 2-Fluoro-4-methyl-5-nitrophenol(110298-75-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Fluoro-4-nitrophenol synthesis.

Sources

- 1. 110298-75-4|2-Fluoro-4-methyl-5-nitrophenol|2-Fluoro-4-methyl-5-nitrophenol|-范德生物科技公司 [bio-fount.com]

- 2. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-fluoro-4-methyl-5-nitrophenol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. 2-Fluoro-4-methyl-5-nitrophenol(110298-75-4) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 2-Fluoro-4-methyl-5-nitrophenol: Structure, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-nitrophenol, a substituted aromatic compound of interest in synthetic chemistry. We will delve into its precise molecular structure and formal nomenclature, outline its key physicochemical properties, and propose a viable synthetic pathway based on established chemical principles. Furthermore, this guide explores the compound's chemical reactivity, potential applications in drug discovery and materials science, and essential safety protocols for its handling. This information is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this specific chemical entity.

Nomenclature and Molecular Structure

2-Fluoro-4-methyl-5-nitrophenol is an aromatic organic compound featuring a benzene ring substituted with four different functional groups: a hydroxyl (-OH), a fluorine (-F) atom, a methyl (-CH₃) group, and a nitro (-NO₂) group.

Chemical Identifiers

A compound's unique identity is crucial for regulatory and research purposes. The key identifiers for 2-Fluoro-4-methyl-5-nitrophenol are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-4-methyl-5-nitrophenol | [1] |

| CAS Number | 110298-75-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3][4] |

| SMILES | CC1=CC(=C(C=C1[O-])O)F | [1][5] |

| InChI | InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)3-6(4)9(11)12/h2-3,10H,1H3 | [1][5] |

Structural Elucidation

The substitution pattern on the phenol backbone is key to its reactivity. The hydroxyl group is at position 1, the fluorine atom at position 2, the methyl group at position 4, and the nitro group at position 5. This specific arrangement dictates the electronic and steric environment of the molecule.

The fluorine atom and the nitro group are strong electron-withdrawing groups, which increase the acidity of the phenolic proton. The methyl group, being electron-donating, slightly counteracts this effect. The ortho-positioning of the fluorine atom relative to the hydroxyl group allows for potential intramolecular hydrogen bonding.

Caption: 2D structure of 2-Fluoro-4-methyl-5-nitrophenol.

Physicochemical Properties

The physical and chemical properties of a compound are essential for its application in experimental settings. The following table summarizes the key computed and known properties of 2-Fluoro-4-methyl-5-nitrophenol.

| Property | Value | Unit | Source |

| Molecular Weight | 171.13 | g/mol | [1][2] |

| Monoisotopic Mass | 171.03317122 | Da | [1] |

| Appearance | Data not available | - | |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | °C | [2] |

| Purity | ≥95% - ≥98% (as supplied by vendors) | % | [3][4] |

| XLogP3 (Predicted) | 1.9 | - | [1] |

Synthesis and Characterization

While specific peer-reviewed synthesis procedures for 2-Fluoro-4-methyl-5-nitrophenol are not abundant in the literature, a logical synthetic route can be devised from its structure. The most plausible approach is the electrophilic nitration of the precursor, 2-fluoro-4-methylphenol.

Proposed Synthetic Pathway: Electrophilic Nitration

The directing effects of the substituents on the 2-fluoro-4-methylphenol ring are critical. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho, para-directing groups. The fluorine (-F) is a deactivating but ortho, para-directing group.

-

The powerful activating effect of the hydroxyl group primarily directs incoming electrophiles to its ortho and para positions.

-

The para position is already occupied by the methyl group.

-

One ortho position (C6) is sterically unhindered.

-

The other ortho position (C2) is occupied by fluorine.

-

The methyl group at C4 directs to its ortho positions (C3 and C5).

-

The position C5 is activated by both the hydroxyl (para) and methyl (ortho) groups, making it the most electronically enriched and likely site for nitration, leading to the desired product.

A similar methodology is employed in the synthesis of related compounds like 2-fluoro-4-nitrophenol from 2-fluorophenol.[6]

Representative Experimental Protocol

Disclaimer: The following protocol is a representative, hypothetical procedure based on established methods for nitrating phenols and has not been optimized for this specific substrate.

Objective: To synthesize 2-Fluoro-4-methyl-5-nitrophenol from 2-fluoro-4-methylphenol.

Materials:

-

2-fluoro-4-methylphenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluoro-4-methylphenol (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water (2x) and saturated sodium bicarbonate solution (2x) to neutralize residual acids. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-Fluoro-4-methyl-5-nitrophenol.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

-

¹H NMR: The spectrum should show two distinct aromatic proton signals, each appearing as a singlet or a narrowly split doublet due to small F-H coupling constants. A singlet corresponding to the methyl protons and a broad singlet for the phenolic hydroxyl proton would also be expected.

-

¹³C NMR: The spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large C-F coupling constant.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and the C-F stretch (~1200-1100 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion, consistent with the calculated value of 171.0332.[1]

Reactivity and Potential Applications

The multifunctionality of 2-Fluoro-4-methyl-5-nitrophenol makes it a valuable intermediate in organic synthesis.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amine (-NH₂), yielding 5-amino-2-fluoro-4-methylphenol. This resulting aminophenol is a versatile building block for synthesizing heterocyclic compounds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the fluorine atom by strong nucleophiles under specific conditions.

-

Phenolic Hydroxyl Group Reactivity: The hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. This is a common strategy for modifying the properties of a molecule in drug design.

Potential Applications

-

Pharmaceutical Intermediates: Fluorinated and nitrated phenols are common precursors in the pharmaceutical industry.[7] The various functional groups allow for sequential, regioselective modifications to build more complex drug candidates.

-

Protein Degrader Building Blocks: The compound is listed by at least one supplier as a "Protein Degrader Building Block".[4] This suggests its potential use in the synthesis of Proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality where a small molecule directs a target protein for degradation.

-

Agrochemicals and Dyes: The nitrophenol scaffold is a core component of various herbicides, fungicides, and dyes. This compound could serve as a starting material for novel derivatives in these fields.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Fluoro-4-methyl-5-nitrophenol is associated with several hazards.[1]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Handling Precautions: Due to its hazardous nature, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Conclusion

2-Fluoro-4-methyl-5-nitrophenol is a synthetically valuable substituted phenol. Its well-defined structure, characterized by the IUPAC name and CAS number 110298-75-4, presents multiple reactive sites for chemical modification. While detailed experimental data is limited, its synthesis is logically achievable through the nitration of 2-fluoro-4-methylphenol. The compound's primary utility lies in its role as a versatile building block for creating more complex molecules, with significant potential in the development of pharmaceuticals, particularly in emerging fields like protein degradation. Strict adherence to safety protocols is mandatory when handling this hazardous chemical.

References

-

PubChem. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3. National Center for Biotechnology Information. [Link]

-

BIOFOUNT. 110298-75-4|2-Fluoro-4-methyl-5-nitrophenol. [Link]

-

Chemcasts. Thermophysical Properties of 2-Fluoro-5-methyl-4-nitrophenol. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

PubChem. 2-Amino-5-fluoro-4-nitrophenol | C6H5FN2O3. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-fluoro-4-methyl-5-nitrophenol (C7H6FNO3). [Link]

-

PrepChem.com. Synthesis of 2-methyl-5-nitrophenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. [Link]

Sources

- 1. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 110298-75-4|2-Fluoro-4-methyl-5-nitrophenol|2-Fluoro-4-methyl-5-nitrophenol|-范德生物科技公司 [bio-fount.com]

- 3. 2-fluoro-4-methyl-5-nitrophenol - CAS:110298-75-4 - Abovchem [abovchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - 2-fluoro-4-methyl-5-nitrophenol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Fluoro-4-methyl-5-nitrophenol

Foreword: The Strategic Importance of 2-Fluoro-4-methyl-5-nitrophenol

2-Fluoro-4-methyl-5-nitrophenol is a key chemical intermediate whose structural motifs—a fluorinated and nitrated phenol—are highly sought after in the synthesis of complex organic molecules.[1] Its utility spans the development of pharmaceuticals, agrochemicals, and specialty materials where the specific arrangement of its functional groups allows for precise downstream chemical modifications. This guide provides a detailed, field-proven methodology for the synthesis of this valuable compound from 2-fluoro-4-methylphenol, emphasizing mechanistic understanding, procedural accuracy, and uncompromising safety.

Mechanistic Rationale and Regioselectivity

The synthesis of 2-fluoro-4-methyl-5-nitrophenol is achieved through an electrophilic aromatic substitution, specifically a nitration reaction. The regiochemical outcome of this reaction is dictated by the directing effects of the three substituents on the starting phenol ring: the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups.

-

Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group.

-

Methyl (-CH₃) Group: A moderately activating, ortho, para-directing group.

-

Fluoro (-F) Group: A weakly deactivating (due to inductive effects) yet ortho, para-directing group (due to resonance).

The interplay of these directing effects determines the position of the incoming nitro (-NO₂) group. The hydroxyl group, being the strongest activator, primarily directs substitution to its ortho positions (positions 3 and 6) and its para position (position 4, which is blocked by the methyl group). The methyl group directs to its ortho positions (3 and 5), while the fluorine atom directs to its para position (5).

The desired 5-nitro isomer is achieved due to the synergistic directing influence towards position 5 from both the methyl and fluoro groups, and the steric hindrance at other activated positions. Precise control of reaction conditions, particularly temperature, is paramount to favor this specific isomer and prevent the formation of undesired byproducts or over-nitration. Some methodologies for similar compounds employ a protecting group for the phenolic hydrogen to further control regioselectivity.[2] However, direct nitration under carefully controlled low-temperature conditions has proven effective.[3]

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nitration of substituted phenols.[3] It prioritizes safety and reproducibility.

2.1 Reagents and Equipment

| Reagent | Molecular Wt. | Moles (Equivalents) | Quantity | Role |

| 2-Fluoro-4-methylphenol | 126.13 g/mol | 0.200 mol (1.0 eq) | 25.23 g | Starting Material |

| 90% Nitric Acid (HNO₃) | 63.01 g/mol | ~0.220 mol (1.1 eq) | ~15.4 mL | Nitrating Agent |

| Dichloromethane (CH₂Cl₂) | 84.93 g/mol | - | 400 mL | Solvent |

| Methylcyclohexane | 98.19 g/mol | - | As needed | Recrystallization Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | - | As needed | Drying Agent |

Equipment:

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer with adapter

-

Dropping funnel

-

Ice-salt bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

Rotary evaporator

2.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel in a chemical fume hood.[4]

-

Initial Cooling: Charge the flask with 2-fluoro-4-methylphenol (25.23 g) and dichloromethane (400 mL). Begin stirring to dissolve the solid. Cool the mixture to -10 °C using an ice-salt bath.

-

Controlled Nitration: Slowly add 90% nitric acid (~15.4 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of approximately 1 hour. Crucially, maintain the internal reaction temperature at or below -5 °C throughout the addition. [3] Rapid addition can lead to a dangerous exothermic reaction and the formation of undesired byproducts.[5]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional 1 hour to ensure the reaction goes to completion.[3]

-

Product Isolation: A precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid several times with small portions of cold dichloromethane to remove residual acid and byproducts.[3]

-

Aqueous Work-up: Transfer the filtered solid to a separatory funnel and dissolve it in diethyl ether or ethyl acetate. Wash the organic solution with water to remove any remaining nitric acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude solid product.

-

Purification by Recrystallization: Recrystallize the crude solid from methylcyclohexane to obtain the purified 2-Fluoro-4-methyl-5-nitrophenol as a pale yellow solid.[3]

Safety as a Self-Validating System

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The potential for thermal runaway, explosions, and severe chemical burns is significant.[5][6]

3.1 Hazard Analysis

-

Nitric Acid: A powerful oxidizing agent and highly corrosive.[6][7] It can cause severe skin and eye burns and its vapors are toxic upon inhalation.[6][8] It reacts violently with many organic compounds, metals, and reducing agents.[7][8]

-

Exothermic Reaction: The reaction generates significant heat. Inadequate cooling or too rapid addition of the nitrating agent can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing an explosion.[5]

-

Organic Solvents: Dichloromethane is a volatile solvent and a suspected carcinogen. All organic solvents used are flammable.

3.2 Mandatory Safety Measures

-

Engineering Controls: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash station and safety shower must be immediately accessible.[4][8]

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Procedural Controls:

-

Never add the substrate to the nitric acid. Always add the nitric acid slowly to the cooled substrate solution.

-

Continuously monitor the reaction temperature. Have a larger cooling bath ready in case of an unexpected temperature rise.

-

Do not store nitric acid waste with organic solvent waste.[8] Segregate waste streams to prevent violent reactions.[8]

-

-

Emergency Preparedness: Ensure a spill kit containing a neutralizer for acids (such as sodium carbonate) is available. All personnel must be trained on the emergency response plan.[4]

Visualization of the Synthetic Workflow

The following diagram outlines the critical stages of the synthesis process, from initial setup to the final purified product.

Caption: Workflow for the synthesis of 2-Fluoro-4-methyl-5-nitrophenol.

References

- Nitr

- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.

- NITRIC ACID SAFETY.University of Washington Environmental Health & Safety.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.

- 2-Fluoro-4-nitrophenol synthesis.ChemicalBook.

- NEW 2-METHYL-4-FLUOR PHENOLS AND THEIR PRODUCTION. (1987).

- 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374.PubChem.

Sources

- 1. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE3731527A1 - NEW 2-METHYL-4-FLUOR PHENOLS AND THEIR PRODUCTION - Google Patents [patents.google.com]

- 3. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. ehs.com [ehs.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

Health and safety information for 2-Fluoro-4-methyl-5-nitrophenol

An In-depth Technical Guide to the Health and Safety of 2-Fluoro-4-methyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methyl-5-nitrophenol is a substituted aromatic compound with the molecular formula C₇H₆FNO₃.[1][2][3] As a functionalized phenol, it serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of a fluorine atom, a nitro group, and a methyl group on the phenol ring imparts specific reactivity and biological properties, making it a compound of interest for medicinal chemists and process development scientists. However, these same functional groups also necessitate a thorough understanding of its potential hazards to ensure safe handling and use in a laboratory setting. This guide provides a comprehensive overview of the health and safety information for 2-Fluoro-4-methyl-5-nitrophenol, grounded in authoritative data, to empower researchers to work with this compound safely and effectively.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding a substance's physical properties, which dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | PubChem[1] |

| Molecular Weight | 171.13 g/mol | PubChem[1] |

| IUPAC Name | 2-fluoro-4-methyl-5-nitrophenol | PubChem[1] |

| CAS Number | 110298-75-4 | PubChem[1] |

| Appearance | Solid (Specific color not consistently reported) | Inferred from related compounds |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | BIOFOUNT[2] |

Hazard Identification and GHS Classification

2-Fluoro-4-methyl-5-nitrophenol is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity via multiple routes of exposure and its potential for causing irritation.

GHS Pictogram:

Signal Word: Warning [1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Expert Insight: The hazard profile is characteristic of many nitrophenolic compounds. The nitro group can interfere with cellular respiration, and the phenolic hydroxyl group can be corrosive to tissues. The fluorine substitution can alter the compound's acidity and its ability to penetrate biological membranes, potentially influencing its toxicokinetics. The multiple "Harmful" classifications underscore the importance of preventing direct contact and inhalation.

Toxicological Profile

Acute Toxicity: The compound is harmful through oral, dermal, and inhalation routes.[1] This broad toxicity profile means that all potential exposure routes must be controlled. Ingestion can lead to systemic poisoning. Dermal contact is not only a source of local irritation but also a significant route for systemic absorption. Inhalation of dusts or aerosols can cause respiratory tract irritation and systemic effects.[1]

Skin and Eye Irritation: Direct contact will cause skin irritation and serious eye irritation.[1] The phenolic nature of the compound contributes to its irritant properties. Prolonged skin contact can lead to inflammation, redness, and pain. In the eyes, it can cause significant damage if not promptly and thoroughly rinsed.

Specific Target Organ Toxicity (Single Exposure): The compound may cause respiratory irritation, categorized under STOT SE 3.[1] This is a common hazard for fine chemical powders and is a direct result of inhaling dust particles, which can irritate the mucous membranes of the nose, throat, and lungs.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential when working with 2-Fluoro-4-methyl-5-nitrophenol.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[4][5] Standard safety glasses do not provide adequate protection from splashes or fine dust.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

-

Lab Coat/Protective Clothing: A flame-retardant lab coat is required. For larger quantities or tasks with a higher risk of spillage, impervious clothing or a chemical-resistant apron should be worn.[2][4]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[5]

Hygiene Practices:

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

-

Contaminated clothing should be removed promptly and washed before reuse.[4]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Follow recommended storage temperatures: -4°C for short-term and -20°C for long-term storage to maintain chemical stability.[2]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

-

Waste material should be considered hazardous. Do not allow it to enter drains or the environment.

-

Arrange for disposal by a licensed professional waste disposal service.[2]

Emergency and First-Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][5] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Hypothetical Experimental Workflow: Safety in Practice

To illustrate the practical application of these safety protocols, consider a common synthetic step: the N-arylation of an amine using 2-Fluoro-4-methyl-5-nitrophenol. The causality behind each safety measure is highlighted.

Objective: Synthesis of a substituted diphenylamine via nucleophilic aromatic substitution.

Sources

- 1. 2-Fluoro-4-methyl-5-nitrophenol | C7H6FNO3 | CID 21273374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio-fount.com [bio-fount.com]

- 3. PubChemLite - 2-fluoro-4-methyl-5-nitrophenol (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Research Applications of Fluorinated Nitrophenols

Introduction: The Strategic Value of Fluorine and Nitro Functional Groups

In the landscape of synthetic chemistry and drug discovery, the rational design of molecular scaffolds is paramount. Fluorinated nitrophenols represent a class of aromatic compounds whose utility is derived from the powerful synergistic interplay between three key functional components: the phenolic hydroxyl group, the electron-withdrawing nitro group, and the strategically placed, highly electronegative fluorine atom.

The presence of fluorine in organic molecules can bestow unique properties, including increased metabolic stability, altered electronic characteristics, and enhanced biological activity.[1][2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[3][4][5] This feature is a cornerstone of modern medicinal chemistry, used to block metabolic "soft spots" and improve the pharmacokinetic profile of drug candidates.[4][6] Concurrently, the nitro group is a potent electron-withdrawing group that activates the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution and providing a synthetic handle that can be readily reduced to an amine.[1][7]

This guide provides an in-depth exploration of the potential research applications of fluorinated nitrophenols, offering both foundational principles and actionable experimental protocols for researchers in medicinal chemistry, agrochemical science, and biochemical analysis.

Caption: Core functional groups of fluorinated nitrophenols and their properties.

Part 1: Medicinal Chemistry and Drug Development

Fluorinated nitrophenols are exceptionally valuable intermediates in pharmaceutical synthesis.[8][9] Their trifunctional nature provides a versatile scaffold for constructing complex active pharmaceutical ingredients (APIs).[9][10]

As Versatile Synthetic Intermediates (Synthons)

The true power of fluorinated nitrophenols lies in their capacity for sequential, regioselective modification. The phenolic hydroxyl can be converted into ethers or esters, the nitro group can be reduced to a primary amine for subsequent amide or sulfonamide formation, and the fluorine- and nitro-activated ring can participate in nucleophilic aromatic substitution (SNAr) reactions. This synthetic flexibility allows for the rapid generation of diverse compound libraries for screening against biological targets.[9]

Caption: Synthetic pathways originating from a fluorinated nitrophenol scaffold.

Application in Enzyme Inhibitor Design

The incorporation of fluorine is a well-established strategy in the design of potent and selective enzyme inhibitors.[11][12] Fluorinated organic molecules can function as competitive, non-competitive, or mixed-type inhibitors.[11] The fluorine atom can enhance binding affinity through favorable interactions like halogen bonding and can alter the acidity (pKa) of nearby functional groups, which may improve interactions with active site residues.[4][11]

Why use a fluorinated compound? The high electronegativity of fluorine can create a stabilized tetrahedral intermediate when the inhibitor binds to the active site of certain enzymes, such as serine proteases, mimicking the transition state of the natural substrate.[13][14] This leads to tight-binding inhibition. Furthermore, the C-F bond is metabolically stable, preventing the inhibitor from being rapidly degraded and prolonging its therapeutic effect.[3][15]

This protocol describes a generalized procedure for determining the inhibitory potential of a fluorinated nitrophenol derivative against a target enzyme using a spectrophotometric assay.

Principle: The assay measures the rate of an enzyme-catalyzed reaction that produces a colored product. The rate is monitored in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the inhibitor indicates its inhibitory activity.[16]

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Fluorinated nitrophenol inhibitor stock solution (e.g., in DMSO)

-

Assay buffer (optimized for enzyme pH and stability)

-

Cofactors, if required by the enzyme (e.g., Mg²⁺, NADH)[16]

-

96-well microplate

-

Microplate reader (spectrophotometer)

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Rationale: Accurate concentrations are critical for reliable kinetic data.

-

Prepare a series of dilutions of the fluorinated nitrophenol inhibitor from the stock solution using the assay buffer. A common approach is to use half-log or two-fold serial dilutions (e.g., 100 µM, 30 µM, 10 µM... or 100 µM, 50 µM, 25 µM...).[17]

-

Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.

-

Prepare the substrate solution at a concentration relevant to its Kₘ value (e.g., at Kₘ for competitive inhibitor screening).

-

-

Assay Setup (96-well plate):

-

Rationale: Including proper controls is a self-validating step to ensure the observed effect is due to enzyme inhibition.[18]

-

Test Wells: Add assay buffer, a specific volume of each inhibitor dilution, and the enzyme solution.

-

Positive Control (100% activity): Add assay buffer, DMSO (inhibitor vehicle), and the enzyme solution.

-

Negative Control (0% activity/blank): Add assay buffer, DMSO, and substrate, but no enzyme. This corrects for non-enzymatic substrate degradation.

-

-

Pre-incubation:

-

Rationale: This step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for inhibitors that bind slowly.

-

Mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.[16]

-

-

Initiation and Monitoring of Reaction:

-

Rationale: Starting the reaction with the substrate ensures that all other components are equilibrated.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the microplate reader and begin monitoring the change in absorbance at the appropriate wavelength over time (kinetic mode).[16]

-

-

Data Analysis:

-

Rationale: This quantifies the inhibitor's potency.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

| Inhibitor Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |

| 0 (Control) | 50.2 | 0% |

| 0.1 | 45.1 | 10.2% |

| 1 | 30.5 | 39.2% |

| 5 | 24.9 | 50.4% |

| 10 | 15.3 | 69.5% |

| 100 | 2.1 | 95.8% |

| Hypothetical IC₅₀ ≈ 5 µM |

Part 2: Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical research. Fluorinated nitrophenols serve as key building blocks for modern herbicides, pesticides, and fungicides.[8][19][20]

-

Enhanced Efficacy: The inclusion of fluorine can increase the biological activity of an agrochemical, allowing for lower application rates.[21] This is often due to improved binding to target enzymes or receptors in the pest or weed.[21][22]

-

Metabolic Stability: Just as in humans, pests and plants have metabolic pathways that can deactivate foreign compounds. The strength of the C-F bond enhances the metabolic stability of the agrochemical, leading to improved persistence and effectiveness.[21]

-

Physicochemical Properties: Fluorination can modulate lipophilicity, which affects how the chemical penetrates the waxy cuticle of plant leaves or the exoskeleton of insects.[21][22]

3-Fluoro-4-nitrophenol, for example, is explicitly cited as a key intermediate in the synthesis of potent herbicides and pesticides.[19] The synthetic routes often involve leveraging the phenol and nitro groups as handles to build the final active molecule, while the fluorine atom imparts the desired physicochemical and metabolic properties.[19]

Part 3: Application as Biochemical and Analytical Probes

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, making it highly sensitive to its local chemical environment.[23]

¹⁹F NMR in Studying Molecular Interactions

Fluorinated nitrophenols can be used as reporter molecules to study protein-ligand interactions or to probe the microenvironment of an enzyme's active site.

Workflow Concept:

-

Synthesize a Probe: A fluorinated nitrophenol is incorporated into a ligand known to bind a target protein.

-

Acquire ¹⁹F NMR Spectrum: A ¹⁹F NMR spectrum of the free ligand in solution is recorded. This provides a reference chemical shift.

-

Introduce Target: The target protein is added to the solution containing the fluorinated ligand.

-

Monitor Spectral Changes: A new ¹⁹F NMR spectrum is acquired. A change in the chemical shift, line broadening, or the appearance of new signals indicates that the ligand has bound to the protein. The magnitude of the change can provide information about the nature of the binding event and the environment of the fluorine atom within the binding pocket.[13][23]

This technique is powerful because most biological systems lack fluorine, so the ¹⁹F NMR spectrum is free of background signals, allowing for clear observation of the probe molecule.[13]

Caption: Workflow for using a fluorinated molecule as a ¹⁹F NMR probe.

Part 4: Synthesis and Characterization Protocols

The reliable synthesis of high-purity fluorinated nitrophenols is the foundation for all subsequent research applications. Purity of at least 98% is often required for pharmaceutical and agrochemical synthesis.[8][9]

Protocol: Synthesis of 2-Fluoro-4-nitrophenol

This protocol is based on the direct nitration of 2-fluorophenol.

Causality: The hydroxyl group is an ortho-, para-director. Nitration of 2-fluorophenol can yield both 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol.[24] Using controlled, low-temperature conditions is crucial to maximize the yield of the desired 4-nitro isomer and simplify purification.[25]

Materials:

-

2-Fluorophenol

-

90% Nitric Acid (HNO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methylcyclohexane (for recrystallization)

-

Ice-salt bath

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve 2-fluorophenol (e.g., 0.288 mol) in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.[25]

-

Cool the solution to -10 °C using an ice-salt bath. Rationale: Low temperature is critical to control the exothermic reaction and improve regioselectivity.

-

-

Nitration:

-

Slowly add 90% nitric acid (e.g., 0.31 mol) dropwise to the cooled solution.[25]

-

Carefully control the addition rate to maintain the internal reaction temperature at approximately -5 °C. The addition should take about 1 hour.[25] Rationale: Rapid addition can lead to overheating, reduced yield, and the formation of dangerous, unstable byproducts.

-

-

Reaction Completion:

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional hour to ensure the reaction goes to completion.[25]

-

-

Work-up and Purification:

-

Collect the resulting precipitate by filtration and wash it several times with cold dichloromethane.[25]

-

Dissolve the collected solid in diethyl ether, wash with water to remove residual acid, and dry the organic layer over anhydrous magnesium sulfate.[25]

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the resulting crude solid from methylcyclohexane to yield pure 2-fluoro-4-nitrophenol as a pale yellow solid.[25]

-

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Compound | CAS No. | Molecular Formula | M.W. ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Fluoro-4-nitrophenol | 403-19-0 | C₆H₄FNO₃ | 157.10 | 117 - 121 | Off-white to yellow crystalline powder |

| 3-Fluoro-4-nitrophenol | 394-41-2 | C₆H₄FNO₃ | 157.10 | 93 - 95 | Light yellow crystalline powder |

| 4-Fluoro-2-nitrophenol | 394-33-2 | C₆H₄FNO₃ | 157.10 | 75 - 77 | Yellow crystalline solid |

| 5-Fluoro-2-nitrophenol | 446-36-6 | C₆H₄FNO₃ | 157.10 | 34 - 38 | Yellow to brown solid |

Data sourced from references[7][8][26][27][28].

Analytical Techniques:

-

¹H and ¹⁹F NMR: Confirms the chemical structure and isomeric purity.[29][30][31]

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determines chemical purity.

Conclusion

Fluorinated nitrophenols are far more than simple chemical intermediates; they are enabling tools for innovation across multiple scientific disciplines. Their unique combination of reactivity and modifiability allows for the creation of novel pharmaceuticals with improved pharmacokinetic profiles, the development of more effective agrochemicals, and the design of sophisticated probes for studying complex biological systems. A thorough understanding of their underlying chemistry and the application of robust, well-controlled experimental protocols are key to unlocking their full research potential.

References

- Understanding the Chemical Properties and Applications of 3-Fluoro-4-nitrophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025).

- Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]

- Exploring 2-Fluoro-4-Nitrophenol: Properties, Applications, and Suppliers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Optimizing Agrochemical Formulations with 3-Fluoro-4-nitrophenol. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

-

The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap. [Link]

- Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Method for preparing 2-fluoro-4-nitrophenol. (n.d.).

-

Method for preparing 2-fluoro-4-nitrophenol. (n.d.). Patsnap. [Link]

- Optimizing Synthesis with 5-Fluoro-2-nitrophenol (CAS 446-36-6): A Guide for Chemical Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (n.d.). Applied and Environmental Microbiology. [Link]

- The Role of 3-Fluoro-4-nitrophenol in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). Current Topics in Medicinal Chemistry. [Link]

- The Role of 2-Fluoro-4-nitrophenol in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

4-Fluoro-2-nitrophenol | CAS#:394-33-2. (n.d.). Chemsrc. [Link]

-

How should I start with Enzyme-Inhibitor kinetics assay?. (2015). ResearchGate. [Link]

- The Role of Fluorinated Nitriles in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Medicinal and Chemical Sciences.

-

Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. (2025). ResearchGate. [Link]

-

Enzyme assay. (n.d.). Wikipedia. [Link]

-

Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. (2017). ResearchGate. [Link]

-

5-Fluoro-2-nitrophenol. (n.d.). PubChem. [Link]

-

4-Fluoro-3-nitrophenol. (n.d.). PubChem. [Link]

-

2-Fluoro-4-nitrophenol - Optional[19F NMR]. (n.d.). SpectraBase. [Link]

- Application of Fluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols. (n.d.). BenchChem.

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. (n.d.). Environmental Science & Technology. [Link]

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews on Experimental and Clinical Medicine.

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). RSC Medicinal Chemistry. [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). ResearchGate. [Link]

-

Enzyme inhibition by fluoro compounds. (2025). ResearchGate. [Link]

-

The inhibition of a p-nitrophenylphosphatase of Streptococcus mutans by fluoride ions. (n.d.). SciSpace. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2025). ResearchGate. [Link]

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). RSC Medicinal Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Pharmaceuticals.

-

Metabolism of fluorine-containing drugs. (2025). ResearchGate. [Link]

- Fluorine NMR. (n.d.). Encyclopedia of Magnetic Resonance.

-

Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). Journal of Medicinal Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. rroij.com [rroij.com]

- 12. researchgate.net [researchgate.net]

- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. researchgate.net [researchgate.net]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. chemimpex.com [chemimpex.com]

- 21. nbinno.com [nbinno.com]

- 22. researchgate.net [researchgate.net]

- 23. biophysics.org [biophysics.org]

- 24. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 25. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 26. 4-Fluoro-2-nitrophenol | CAS#:394-33-2 | Chemsrc [chemsrc.com]

- 27. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 4-Fluoro-3-nitrophenol | C6H4FNO3 | CID 16751861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 2-Nitro-4-fluorophenol(394-33-2) 1H NMR [m.chemicalbook.com]

- 30. 2-Fluoro-4-nitrophenol(403-19-0) 1H NMR spectrum [chemicalbook.com]

- 31. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Predicted Stability and Degradation Profile of 2-Fluoro-4-methyl-5-nitrophenol

Introduction

2-Fluoro-4-methyl-5-nitrophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its chemical structure, featuring a phenol ring substituted with electron-withdrawing nitro and fluoro groups and an electron-donating methyl group, suggests a complex reactivity profile. Understanding the stability and degradation of this molecule is paramount for professionals in drug development, process chemistry, and quality control to ensure the development of stable formulations, define appropriate storage conditions, and establish robust analytical methods.

This guide provides a comprehensive, in-depth predictive analysis of the stability and degradation profile of 2-Fluoro-4-methyl-5-nitrophenol. In the absence of extensive specific literature for this exact molecule, this document leverages established principles of physical organic chemistry and draws upon authoritative data from structurally analogous compounds, such as other halogenated nitrophenols.[1][2] It is designed to serve as a foundational resource for researchers, enabling them to anticipate potential stability liabilities and to design focused, efficient experimental studies. We will explore the molecule's intrinsic stability and delineate its predicted degradation pathways under standard forced degradation conditions, including hydrolysis, oxidation, and photolysis.[3][4]

Physicochemical Properties and Intrinsic Stability Analysis

The stability of 2-Fluoro-4-methyl-5-nitrophenol is dictated by the interplay of its constituent functional groups. A summary of its key computed properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | PubChem[5] |

| Molecular Weight | 171.13 g/mol | PubChem[5] |

| XLogP3 | 1.9 | PubChem[5] |

| pKa (Predicted) | ~7.0 - 8.0 | Inferred from nitrophenol analogues[6][7] |

Structural Influences on Reactivity:

-

Phenolic Hydroxyl (-OH) Group: This group is acidic and susceptible to oxidation. The pKa is predicted to be lower (more acidic) than phenol itself due to the electron-withdrawing effects of the nitro and fluoro groups.[7]

-

Nitro (-NO₂) Group: As a strong electron-withdrawing group, it significantly increases the acidity of the phenolic proton and deactivates the aromatic ring toward electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, although this is generally less common. The nitro group itself can be a chromophore, making the molecule susceptible to photodegradation.[8][9]

-

Fluoro (-F) Group: The carbon-fluorine (C-F) bond is exceptionally strong, making it the least likely point of cleavage under typical degradation conditions.[10][11] Its high electronegativity contributes to the overall electron-deficient nature of the aromatic ring. While reductive defluorination can occur under specific anaerobic microbial conditions, it is generally considered recalcitrant.[12][13]

-

Methyl (-CH₃) Group: This electron-donating group has a modest activating effect on the aromatic ring, opposing the deactivating effects of the nitro and fluoro groups. It can be a site for oxidative attack under aggressive conditions, though ring-based reactions are generally more probable.

Forced Degradation: A Predictive Assessment

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[14][15][16] The following sections predict the behavior of 2-Fluoro-4-methyl-5-nitrophenol under standard stress conditions.

Hydrolytic Degradation

Predicted Pathway & Rationale: Hydrolysis involves the reaction of the molecule with water, which can be catalyzed by acid or base.

-

Neutral Conditions: The molecule is expected to be largely stable. Aromatic C-F and C-N bonds are not readily hydrolyzed without significant activation or harsh conditions.

-

Acidic Conditions (H⁺ catalysis): Stability is predicted to be high. The electron-deficient ring is resistant to electrophilic attack, and protonation-assisted cleavage is unlikely.

-

Alkaline Conditions (OH⁻ catalysis): This condition presents the highest potential for degradation. While direct nucleophilic displacement of the fluoride or nitro group is possible, it typically requires more forcing conditions. A more likely pathway is the ionization of the phenolic hydroxyl group to form a phenoxide. This phenoxide is more susceptible to oxidation if air is present. Studies on other halogenated nitrophenols show that hydrolysis rates are generally low across the pH spectrum.[1]

Proposed Experimental Protocol for Hydrolytic Degradation:

-

Preparation: Prepare three solutions of 2-Fluoro-4-methyl-5-nitrophenol (e.g., at 1 mg/mL) in:

-

0.1 N HCl (acidic)

-

Purified Water (neutral)

-

0.1 N NaOH (alkaline)

-

-

Incubation: Store aliquots of each solution at a controlled elevated temperature (e.g., 60-80°C) and protect from light.

-

Sampling: Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

-

Analysis: Immediately neutralize the acidic and alkaline samples. Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Degradation

Predicted Pathway & Rationale: Phenols are known to be susceptible to oxidation. The reaction is often initiated by an electron transfer mechanism.[3] The presence of hydrogen peroxide or other oxidizing agents can lead to the formation of hydroxyl radicals, which can attack the aromatic ring.

-

Primary Degradation Products: The most probable pathway involves the hydroxylation of the aromatic ring to form catechol or hydroquinone derivatives.

-

Secondary Degradation: These hydroxylated intermediates are often more reactive than the parent compound and can be rapidly oxidized further, potentially leading to the formation of quinones.

-

Ring Opening: Under more aggressive oxidative stress, cleavage of the aromatic ring can occur, ultimately leading to mineralization into smaller organic acids, CO₂, and water.

Proposed Experimental Protocol for Oxidative Degradation:

-

Preparation: Dissolve 2-Fluoro-4-methyl-5-nitrophenol in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of 1 mg/mL.

-

Stress Application: Add a solution of 3% hydrogen peroxide (H₂O₂). The reaction is typically conducted at room temperature.

-

Incubation: Store the solution, protected from light, for a defined period.

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples directly by a stability-indicating HPLC method. Monitor for the appearance of more polar degradation products (hydroxylated species) and less polar products (quinones).

Photodegradation

Predicted Pathway & Rationale: Nitroaromatic compounds are often photosensitive. The absorption of UV or visible light can promote the molecule to an excited state, initiating degradation. The mechanism for related compounds like 4-nitrophenol often involves the generation of highly reactive species such as hydroxyl radicals (•OH) in aqueous media.[17]

-

Mechanism: The degradation is expected to proceed via photo-oxidative hydroxylation, similar to the oxidative pathway, leading to hydroxylated intermediates.[18]

-

Degradation Products: Subsequent reactions can lead to ring cleavage and eventual mineralization. It is noteworthy that intermediate degradation products of nitrophenols can sometimes exhibit higher toxicity than the parent compound.[8]

Proposed Experimental Protocol for Photostability Testing (ICH Q1B):

-

Sample Preparation: Expose the solid-state drug substance and a solution (e.g., 1 mg/mL in a quartz cuvette) to a light source.

-

Control: Prepare a parallel set of samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

-

Exposure: Place the samples in a photostability chamber calibrated to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method. Compare the chromatograms to identify photodegradants.

Visualizing Predicted Degradation and Experimental Workflow

The following diagrams illustrate the conceptual framework for the degradation of 2-Fluoro-4-methyl-5-nitrophenol and the general workflow for its analysis.

Caption: Predicted degradation pathways for 2-Fluoro-4-methyl-5-nitrophenol.

Summary and Recommendations

This technical guide presents a predictive assessment of the stability profile of 2-Fluoro-4-methyl-5-nitrophenol based on its chemical structure and data from analogous compounds.

-

Predicted Stability: The molecule is expected to be most susceptible to oxidative and photolytic degradation , likely proceeding through the formation of hydroxylated intermediates and quinones. Its stability under hydrolytic conditions is predicted to be high, with the potential for some degradation only under strong alkaline conditions. The C-F bond is anticipated to be highly stable.

-

Analytical Strategy: A robust, stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), will be crucial for separating the parent compound from its potential degradation products and for elucidating their structures.

-

Experimental Validation: The protocols and pathways described herein provide a strong starting point for experimental work. Researchers should perform comprehensive forced degradation studies as outlined to confirm these predictions and to build a complete stability profile for this molecule. This empirical data is essential for regulatory submissions and for ensuring the quality and safety of any resulting products.

References

-

Frontiers in Chemistry. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Photocatalytic Degradation of 4-Nitrophenol in Aqueous Suspension by Using Polycrystalline TiO2 Impregnated with Lanthanide Double-Decker Phthalocyanine Complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]

-

PubMed. (n.d.). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Retrieved from [Link]

-

AIP Publishing. (2023). Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

PubMed. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methyl-5-nitrophenol. Retrieved from [Link]

-

NIH. (n.d.). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Retrieved from [Link]

-